Bufotenine
Overview
Description
Bufotenine, also known as 5-hydroxy-N,N-dimethyltryptamine, is a naturally occurring tryptamine derivative. It is found in various species of toads, mushrooms, and plants. This compound is structurally similar to the neurotransmitter serotonin and is known for its hallucinogenic properties. It was first isolated from toad skin in 1934 and has since been studied for its psychoactive effects and potential medical applications .
Mechanism of Action
Bufotenine, also known as 5-hydroxy-N,N-dimethyltryptamine (5-HO-DMT), is a natural tryptamine derivative with hallucinogenic properties . It is found in various species of mushrooms, plants, and toads, especially in the skin .
Target of Action
This compound is a tryptamine related to the neurotransmitter serotonin . It is structurally an indole hallucinogen capable of blocking the action of serotonin , which is the indole amine transmitter of nerve impulses .
Mode of Action
It is known to be a powerful constrictor of blood vessels, causing a rise in blood pressure . It is also capable of blocking the action of serotonin .
Biochemical Pathways
This compound can be biotransformed to 5-MeO-DMT through O-demethylation catalyzed primarily by CYP2D6 . Conversely, 5-MeO-DMT can be metabolized to this compound . The main metabolic pathway of this compound is through oxidative deamination, with the aid of monoamine oxidase A (MAO-A), and into 5-hydroxyindoleacetic acid (5-HIAA) .
Result of Action
In humans, intravenous administration of this compound results in excretion of 70% of the injected drug in the form of 5-HIAA, an endogenous metabolite of serotonin . Approximately 4% is eliminated unmetabolized in the urine . The acute toxicity of this compound in rodents has been calculated to have an LD50 of between 200 and 300 mg/kg .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can be most potent in the Colorado River toad, the only toad species with enough this compound for a psychoactive effect . Ingestion of Bufo toad venom and eggs by humans has resulted in several reported cases of poisoning, some of which resulted in death .
Biochemical Analysis
Biochemical Properties
Bufotenine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the diverse biological effects of this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At an effective dose of 0.63 mg/day, it did not cause significant effects on the animals’ physiology and on the CNS . Higher doses were well tolerated, causing only mild behavioral effects .
Metabolic Pathways
The metabolic pathways that this compound is involved in are complex and involve interactions with various enzymes or cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being studied. It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
It is known that this compound can be found in the heart and kidney with all doses and in the lungs and brain with higher doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bufotenine can be synthesized through several methods. One common synthetic route involves the methylation of serotonin. This process typically uses formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction conditions often include an acidic environment to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound is less common due to its classification as a controlled substance in many countries. when produced, it involves similar synthetic routes as described above, with careful control of reaction conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions: Bufotenine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 5-hydroxyindoleacetic acid.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted tryptamines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 5-hydroxyindoleacetic acid.
Reduction: Reduced tryptamine derivatives.
Substitution: Substituted tryptamines.
Scientific Research Applications
Bufotenine has been studied extensively in various fields:
Chemistry: Used as a model compound to study the behavior of tryptamines and their derivatives.
Biology: Investigated for its effects on serotonin receptors and its role in neurotransmission.
Comparison with Similar Compounds
Bufotenine is chemically similar to other tryptamines such as:
Psilocin (4-hydroxy-N,N-dimethyltryptamine): Found in certain mushrooms, known for its psychedelic effects.
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Found in various plants and toads, known for its potent psychoactive effects.
N,N-dimethyltryptamine (DMT): Found in many plants and animals, known for its intense psychedelic experiences
Uniqueness: this compound is unique in its specific interaction with serotonin receptors and its presence in a variety of natural sources, including toads and plants. Its distinct pharmacological profile and historical use in traditional medicines set it apart from other similar compounds .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTONGPRPXSUTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048894 | |
Record name | Bufotenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bufotenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
487-93-4 | |
Record name | Bufotenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bufotenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufotenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01445 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Bufotenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Bufotenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[2-(dimethylamino)ethyl]-1H-indol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFOTENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A31347TZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bufotenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146.5 °C | |
Record name | Bufotenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01445 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bufotenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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